molecular formula C10H5F5N2O2 B2619402 8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2248299-79-6

8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B2619402
M. Wt: 280.154
InChI Key: ZDMQFOQSVHEMQW-UHFFFAOYSA-N
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Description

8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with a complex structure. It belongs to the class of imidazo[1,2-a]pyrazines, which serve as versatile scaffolds in organic synthesis and drug development . This compound exhibits intriguing properties due to its unique substitution pattern.


Synthesis Analysis

The synthetic methods for this compound involve intricate steps. Researchers have explored various routes to access it, including functionalization of imidazo[1,2-a]pyrazine precursors. These methods often rely on the judicious choice of reagents, catalysts, and reaction conditions. Detailed studies on the synthetic pathways are essential for efficient production .


Molecular Structure Analysis

The molecular formula of 8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is C~10~H~7~F~3~N~2~O~2~ . Its structure consists of an imidazo[1,2-a]pyridine core with fluorine substitutions at specific positions. The trifluoromethyl and difluoromethyl groups contribute to its unique properties .


Chemical Reactions Analysis

One notable reaction involves the ligand-free Pd-catalyzed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with (hetero)aryl halides. This protocol has been developed and yields compounds with potential antibacterial activity .

properties

IUPAC Name

8-(difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F5N2O2/c11-7(12)4-1-2-6(10(13,14)15)17-5(9(18)19)3-16-8(4)17/h1-3,7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMQFOQSVHEMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C(=C1)C(F)(F)F)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

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